3-Benzyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione
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Overview
Description
3-Benzyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione is a complex heterocyclic compound. It features a unique structure that combines a pyridazine ring with a triazepine ring, making it an interesting subject for chemical and pharmaceutical research. This compound is part of a broader class of heterocycles known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 3-Benzyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the intramolecular cyclization of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridazinones with sodium sulfide has been reported to yield similar compounds . Industrial production methods would likely involve optimization of these reactions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-Benzyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Due to its potential biological activities, it is investigated for therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It can be used in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 3-Benzyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar compounds include other pyridazine and triazepine derivatives. These compounds share structural similarities but differ in their substituents and specific biological activities. For instance:
Pyridazine derivatives: Known for their antimicrobial and anticancer properties.
Triazepine derivatives: Studied for their potential as central nervous system agents.
3-Benzyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione stands out due to its combined pyridazine-triazepine structure, which may confer unique biological activities and therapeutic potential.
Properties
CAS No. |
67744-73-4 |
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Molecular Formula |
C16H21N3O2 |
Molecular Weight |
287.36 g/mol |
IUPAC Name |
3-benzyl-7-methyl-2,4,7,8,9,10-hexahydropyridazino[1,2-a][1,2,5]triazepine-1,5-dione |
InChI |
InChI=1S/C16H21N3O2/c1-13-6-5-9-18-15(20)11-17(12-16(21)19(13)18)10-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3 |
InChI Key |
REQOFULKQCHQKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN2N1C(=O)CN(CC2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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